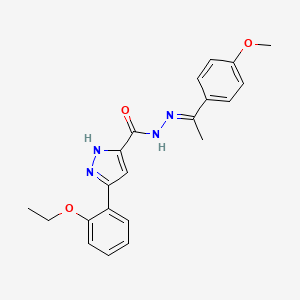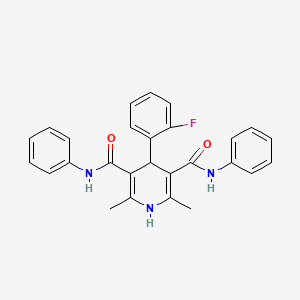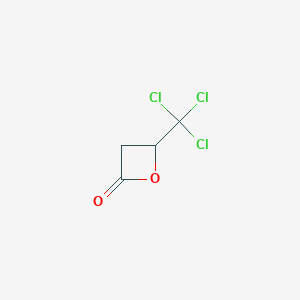
n-(2-Phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Phenylethyl)butanamide: is an organic compound belonging to the class of fatty amides It is characterized by the presence of a butanamide group attached to a 2-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(2-Phenylethyl)butanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It has been extracted from marine organisms and tested for its ability to inhibit the growth of plant pathogens .
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications, including its role as an antifungal agent .
Industry: this compound is used in the production of antifouling agents to prevent the growth of microorganisms on surfaces. It is also studied for its potential use in developing new fungicides for agricultural applications .
Wirkmechanismus
The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
- 2-methyl-N-(2-phenylethyl)-butanamide
- 3-methyl-N-(2-phenylethyl)-butanamide
Comparison: n-(2-Phenylethyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, while both 2-methyl-N-(2-phenylethyl)-butanamide and 3-methyl-N-(2-phenylethyl)-butanamide have been studied for their antifungal properties, this compound’s specific structure may offer unique advantages in terms of stability and efficacy .
Eigenschaften
CAS-Nummer |
6283-13-2 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZIOZMZMOOGVIFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)






![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)

